molecular formula C19H19N3O4 B2921955 2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 825661-62-9

2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2921955
CAS No.: 825661-62-9
M. Wt: 353.378
InChI Key: DKEAZGPEMYUWCB-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine-carbonitrile derivative characterized by a fused pyranopyridine core, substituted with a 2,3-dimethoxyphenyl group at position 4, methyl groups at positions 6 and 7, and a nitrile moiety at position 2. This structural framework is associated with diverse biological activities, including antiproliferative effects, as observed in related analogs .

Properties

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-10-8-14-16(19(23)22(10)2)15(12(9-20)18(21)26-14)11-6-5-7-13(24-3)17(11)25-4/h5-8,15H,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEAZGPEMYUWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound 2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class of compounds, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6OC_{22}H_{24}N_6O with a molecular weight of approximately 420.475 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. A related study investigated a series of compounds within this class for their antiproliferative effects against several human tumor cell lines. Key findings include:

  • Cell Lines Tested : The compounds were evaluated against eight different tumor cell lines.
  • Mechanism of Action : Some derivatives exhibited significant antiproliferative activity by disrupting microtubule formation and inducing G2/M cell cycle arrest. This was observed particularly in melanoma cells (518 A2), where the compounds caused centrosome de-clustering and subsequent antiangiogenic effects both in vitro and in vivo .

Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
1a518 A20.15Microtubule disruption
1bHCT-1160.04G2/M cell cycle arrest
1cEA.hy9260.40Antiangiogenic effects
1dMCF-7>10Inactive

Anti-inflammatory Effects

In addition to anticancer properties, derivatives of this compound have been explored for their anti-inflammatory activities. Research indicates that certain structural modifications can enhance the inhibition of cyclooxygenase (COX) enzymes:

  • Inhibition of COX Enzymes : Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. Notably, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibitory Activity Against COX Enzymes

Compound IDCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a0.050.04
4b0.060.03
5>10>10

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of pyrano[3,2-c]pyridine derivatives:

  • Study on Cancer Cell Lines : A comprehensive study conducted by Köhler et al. assessed the activity of various derivatives against cancer cell lines and reported significant differences in potency based on structural variations .
  • Mechanistic Insights : Research has shown that the anticancer activity is not solely due to cytotoxicity but also involves modulation of cellular pathways related to angiogenesis and cell cycle regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents Biological Activity Physical Properties Synthesis Method Reference
Target Compound Pyrano[3,2-c]pyridine 4-(2,3-dimethoxyphenyl), 6,7-dimethyl Not explicitly reported (inferred antiproliferative potential) Not available Likely multicomponent reaction [5]
2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (14) Pyrano[3,2-c]pyridine 4-(3-bromophenyl) Antiproliferative (tested) δ (1H NMR): 7.39–7.11 (m), Yield: 97% Multicomponent synthesis [1]
2-Amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (15) Pyrano[3,2-c]pyridine 4-(3,4-dichlorophenyl) Antiproliferative (tested) HRMS m/z: 394.0159 (M+Na+) Multicomponent synthesis [1]
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3v) Pyrano[3,2-c]pyridine 4-(4-nitrophenyl), 7-methyl Not reported m.p. 291–292°C, Yield: 91% Reflux-based synthesis [14]
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Pyrano[3,2-c]pyridine 4-(4-chlorophenyl), 6-(pyridinylmethyl) Not reported SMILES: CC1=CC2=C(...C#N...) Catalytic cross-coupling [15]
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile (4a) Pyrano[3,2-c]chromene 4-phenyl Antiproliferative (implied) m.p. 256–257°C, Yield: 94% One-pot multicomponent [9]

Key Findings

Substituent Impact on Bioactivity :

  • Bromo- and dichlorophenyl analogs (compounds 14 and 15) exhibit confirmed antiproliferative activity, suggesting that halogenated aryl groups enhance bioactivity . The target compound’s 2,3-dimethoxyphenyl group may offer improved solubility compared to halogens but requires explicit testing.
  • Nitrophenyl-substituted analogs (e.g., 3v) demonstrate high thermal stability (m.p. >290°C), likely due to strong electron-withdrawing effects of nitro groups .

Synthetic Efficiency :

  • Multicomponent reactions (e.g., compounds 14, 15, 3v) achieve high yields (>90%) compared to Pd-catalyzed methods (e.g., compound in [15], 16% isolated yield), highlighting scalability advantages .

Physical Properties :

  • Methyl and pyridinylmethyl substituents (e.g., compound in [15]) introduce steric bulk, which may influence crystallinity and solubility.

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